n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of diphenylamine groups: This is achieved through nucleophilic substitution reactions.
Attachment of 4-(1,2,2-triphenylvinyl)phenyl groups: This step often involves palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various catalysts (e.g., palladium) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[c][1,2,5]thiadiazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron transport properties
Mechanism of Action
The mechanism of action of N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with electron-rich and electron-deficient sites, facilitating electron transport and energy transfer.
Pathways Involved: It participates in photophysical processes, including fluorescence and phosphorescence, making it valuable in optoelectronic applications.
Comparison with Similar Compounds
Similar Compounds
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: Known for its use in OLEDs and solar cells.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Utilized as fluorophores and visible light organophotocatalysts.
Uniqueness
N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine stands out due to its unique combination of structural features, which provide superior electron transport properties and stability. This makes it particularly suitable for advanced electronic applications, where high performance and durability are essential .
Properties
Molecular Formula |
C70H50N4S |
---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
4-N,7-N-diphenyl-4-N,7-N-bis[4-(1,2,2-triphenylethenyl)phenyl]-2,1,3-benzothiadiazole-4,7-diamine |
InChI |
InChI=1S/C70H50N4S/c1-9-25-51(26-10-1)65(52-27-11-2-12-28-52)67(55-33-17-5-18-34-55)57-41-45-61(46-42-57)73(59-37-21-7-22-38-59)63-49-50-64(70-69(63)71-75-72-70)74(60-39-23-8-24-40-60)62-47-43-58(44-48-62)68(56-35-19-6-20-36-56)66(53-29-13-3-14-30-53)54-31-15-4-16-32-54/h1-50H |
InChI Key |
FFZZLMWGOYEULJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C6=NSN=C56)N(C7=CC=CC=C7)C8=CC=C(C=C8)C(=C(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.